N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
Description
This compound features a pyridazine core substituted at the 3-position with a 2-fluorobenzamide group and at the 6-position with a thioether-linked 3-acetylphenyl moiety. The thioether bridge (-S-CH2-C(=O)-NH-) connects the pyridazine ring to the acetylated aniline derivative.
Properties
IUPAC Name |
N-[6-[2-(3-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-13(27)14-5-4-6-15(11-14)23-19(28)12-30-20-10-9-18(25-26-20)24-21(29)16-7-2-3-8-17(16)22/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQFZZWTQJSOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under suitable conditions, such as the presence of a base and a solvent like ethanol.
Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through an acylation reaction, where the pyridazine derivative is reacted with an acetyl chloride or acetic anhydride in the presence of a base.
Incorporation of the Fluorobenzamide Moiety: The final step involves the reaction of the intermediate compound with a fluorobenzoyl chloride or a similar reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes, such as metalloproteinases, by binding to their active sites and preventing substrate access.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to therapeutic effects in diseases like cancer and inflammatory disorders.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in its biological effects.
Comparison with Similar Compounds
Pyrimidinone Derivatives ()
Examples :
- 2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
- 2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
Key Differences :
- Core Structure: Pyrimidinone (heterocyclic ketone) vs. pyridazine (nitrogen-rich aromatic ring) in the target compound.
- Substituents : Nitro (electron-withdrawing) and methoxy (electron-donating) groups in analogs vs. acetyl and fluorine in the target.
- Synthesis : Yields for analogs (79.6–83.9%) and melting points (217–228°C) suggest comparable synthetic feasibility to the target compound .
Biological Implications: Pyrimidinones are often explored as kinase inhibitors. The nitro group in 2d/2e may enhance electrophilic reactivity but could raise toxicity concerns, whereas the acetyl group in the target compound may improve metabolic stability.
Benzothiazole Acetamides ()
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences :
- Core Structure : Benzothiazole (fused benzene-thiazole) vs. pyridazine.
- Substituents : Trifluoromethyl (lipophilic) and methoxy groups vs. acetyl and fluorine.
- Pharmaceutical Relevance : These compounds are patented for unspecified therapeutic uses, highlighting the importance of the acetamide-thioether motif in drug design .
Functional Insights :
Benzothiazoles are common in anticancer and antimicrobial agents. The target compound’s pyridazine core may offer distinct electronic properties for targeting different enzymes.
Dihydropyridine Derivatives ()
Examples :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Key Differences :
- Core Structure : 1,4-Dihydropyridine (partially saturated) vs. fully aromatic pyridazine.
- Substituents : Bromophenyl (halogenated) and furyl (heteroaromatic) groups vs. acetylphenyl and fluorine.
Activity Correlation: Dihydropyridines are classical calcium channel blockers. The target compound’s aromatic pyridazine may shift activity toward non-cardiovascular targets, such as kinases or proteases .
Pyridazine-Thioacetamide Derivatives ()
Example :
- 896054-33-4 : 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Key Differences :
- Substituents : Ethoxyphenyl (electron-donating) and benzo[d]thiazole vs. 3-acetylphenyl and 2-fluorobenzamide.
- Structural Motifs : Both share the pyridazine-thioacetamide backbone, but the target compound’s fluorine and acetyl groups may enhance target selectivity .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The fluorine atom in the target compound likely reduces oxidative metabolism compared to methoxy or nitro groups in analogs .
- Structural Diversity : Pyridazine’s nitrogen-rich core may improve binding to polar enzyme pockets compared to benzothiazoles or dihydropyridines.
- Synthetic Feasibility: High yields (~80%) in pyrimidinone analogs suggest scalable routes for the target compound .
- Therapeutic Potential: The acetylphenyl-thioether motif is understudied compared to dihydropyridines, warranting further exploration for kinase or protease inhibition.
Biological Activity
N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide, with the CAS number 1021025-84-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationship (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17FN4O3S, with a molecular weight of 424.4 g/mol. The compound features a complex structure that includes a pyridazine ring, a fluorobenzamide moiety, and an acetylphenyl group linked via a thioether bond.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3S |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1021025-84-2 |
Synthesis
The compound was synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically involves the formation of the thioether linkage between the acetylphenyl amine and the pyridazine derivative. Detailed synthetic routes can be found in specialized chemical literature.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with structural similarities were evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) using MTS assays.
In one study, compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.12 |
| Compound B | HCC827 | 6.26 |
| Compound C | NCI-H358 | 4.88 |
These results suggest that similar compounds may provide a basis for developing new antitumor agents.
Anti-inflammatory Activity
Additionally, compounds related to this compound have been evaluated for anti-inflammatory properties. In vitro studies showed that certain derivatives could inhibit the production of pro-inflammatory cytokines in activated macrophages, with IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib.
| Compound ID | Cytokine Inhibition (IC50 µM) |
|---|---|
| Compound D | IL-6: 0.96 |
| Compound E | TNF-alpha: 1.14 |
This activity highlights the potential dual therapeutic roles of such compounds in treating both cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how modifications to the chemical structure influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine in the benzamide moiety enhances binding affinity to target proteins.
- Thioether Linkage : The thioether group appears crucial for maintaining structural integrity and enhancing bioactivity.
- Acetyl Group : The acetyl substitution on the phenyl ring contributes to increased lipophilicity, facilitating better cell membrane penetration.
Case Studies
Several case studies have been documented where structurally similar compounds were administered in vivo to assess their therapeutic efficacy:
-
Myocardial Infarction Model : In a rat model of myocardial infarction, related compounds demonstrated significant reductions in infarct size when administered pre-ligation.
- Dosage : Administered at doses of 0.3 mg/kg.
- Outcome : Reduction in infarct size by approximately 30%.
- Tumor Growth Inhibition : A study on xenograft models showed that certain derivatives led to marked tumor regression after two weeks of treatment.
Q & A
Q. What are the key synthetic steps and optimal conditions for synthesizing N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide?
The synthesis typically involves sequential substitution, condensation, and functional group modifications. Key steps include:
- Substitution reactions : Alkaline conditions for coupling pyridazine or thiophene derivatives with thiol-containing intermediates (e.g., 2-((3-acetylphenyl)amino)-2-oxoethyl thiol) .
- Condensation : Use of condensing agents (e.g., carbodiimides) to form amide bonds between the pyridazin-3-yl core and fluorobenzamide groups .
- Solvent selection : Polar aprotic solvents like DMSO or THF enhance reaction efficiency, while acidic/basic conditions are adjusted to stabilize intermediates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyridazine and fluorobenzamide moieties, with chemical shifts (δ 7.8–8.2 ppm) indicating aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 469.12) and detects impurities .
- Infrared spectroscopy (IR) : Peaks at ~1650–1700 cm−1 confirm carbonyl (C=O) and amide (N-H) groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound amid conflicting solvent efficacy reports?
Contradictory solvent performance (e.g., DMSO vs. THF) may arise from varying reaction temperatures or catalyst compatibility. Methodological recommendations:
- Solvent screening : Test solvents (DMSO, THF, acetonitrile) under controlled temperatures (25–80°C) to assess intermediate stability .
- Catalyst optimization : Triethylamine or sodium hydroxide may improve condensation efficiency in DMSO, while palladium catalysts enhance aryl coupling in THF .
- Real-time monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track reaction progress and adjust conditions dynamically .
Q. How should researchers address contradictory biological activity data across studies (e.g., IC50 variability)?
Discrepancies may stem from assay conditions or compound purity. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purity validation : Re-characterize batches via HPLC-MS to exclude degradants (e.g., hydrolyzed amide bonds) .
- Dose-response curves : Perform triplicate experiments with gradient concentrations to confirm IC50 reproducibility .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on hydrogen bonding between the fluorobenzamide and active-site residues .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) and conformational flexibility .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of functional groups?
- Modular substitutions : Replace the 3-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- Bioisosteric replacements : Swap the pyridazine ring with triazolo[4,3-b]pyridazine to test heterocycle-dependent activity .
- Fluorine scanning : Introduce fluorine at alternative positions on the benzamide to optimize metabolic stability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
